7-(4-fluorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Overview
Description
“7-(4-fluorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This compound has shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidines is described in numerous methods .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed by various techniques such as 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of “this compound” can be analyzed by studying its interactions with other compounds. For example, it has been found that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed by various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
The compound, being a pyrimidine derivative, may potentially affect purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for many biochemical processes .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and antibacterial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound .
Future Directions
The future directions of “7-(4-fluorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine” research could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, more research could be done to develop novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)18-16-19-20-21-22(15)16/h1-10,15H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMFZSOVHJNQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.